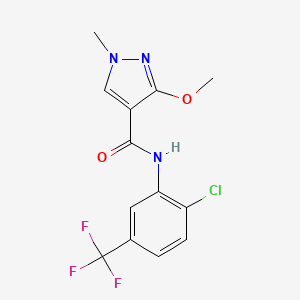

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O2/c1-20-6-8(12(19-20)22-2)11(21)18-10-5-7(13(15,16)17)3-4-9(10)14/h3-6H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJWTNXRWKDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.

Mode of Action

It is believed to interact with its target, thymidylate synthase, and potentially inhibit its function. This could lead to a decrease in the synthesis of DNA, affecting the growth and proliferation of cells.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn affects the synthesis of DNA. This can have downstream effects on cell growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on DNA synthesis. By inhibiting Thymidylate synthase and reducing the production of dTMP, the compound could potentially slow down or stop cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are not fully understood. It is known that the compound can interact with certain enzymes, proteins, and other biomolecules. For instance, it has been suggested that the compound may have an effect on the enzyme thymidylate synthase

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring, a trifluoromethyl group, and a chloro substituent, which contribute to its unique pharmacological profile. The presence of the trifluoromethyl group is particularly notable, as it often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds effectively inhibited biofilm formation and eradicated preformed biofilms more efficiently than conventional antibiotics like vancomycin .

| Compound | Target Bacteria | Activity | MIC (µg/mL) |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazoles | MRSA, E. faecalis | Growth inhibition | < 32 |

| Control (Vancomycin) | MRSA | Growth inhibition | 64 |

Anti-inflammatory Activity

Additionally, the pyrazole scaffold has been recognized for its anti-inflammatory properties. A series of pyrazole derivatives were evaluated for their COX-2 inhibitory activity, with some compounds demonstrating superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX-2 Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| Pyrazole derivative A | 62% | 54.65 |

| Pyrazole derivative B | 71% | 57.24 |

| Diclofenac (Control) | 22% | 54.65 |

The biological activity of this compound likely involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Biofilm Disruption : It has been suggested that certain derivatives can disrupt biofilm integrity, making bacteria more susceptible to treatment.

- Macromolecular Synthesis Inhibition : Studies indicate that these compounds can interfere with nucleic acid and protein synthesis in bacteria .

Toxicity Profile

The selectivity and toxicity of these compounds are crucial for their potential therapeutic use. Some studies have reported low cytotoxicity in human cell lines, indicating a favorable safety profile for further development . The selectivity factor observed was greater than 20 for certain derivatives, suggesting that they exhibit significant antimicrobial activity with minimal toxicity to human cells.

Case Studies

A detailed investigation into the antibacterial effects of N-(trifluoromethyl)phenyl substituted pyrazoles revealed that they could effectively combat resistant strains of bacteria, such as those resistant to meropenem and oxacillin. In vitro studies demonstrated that these compounds could inhibit the growth of resistant clinical isolates at significantly lower concentrations than traditional antibiotics .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Insecticidal Activity

Key Observations :

- Substituent Effects: The target compound’s 3-methoxy group distinguishes it from analogs with electron-withdrawing substituents (e.g., cyano in 3a or chloro in ). Methoxy groups may improve solubility but reduce electrophilicity compared to halogens.

- Biological Activity : Analogs in demonstrated moderate insecticidal activity at 50–200 mg/L, with trifluoromethyl and chloro groups critical for receptor binding . The target compound’s activity is likely comparable, though the methoxy group may alter potency.

- Synthetic Routes : Most pyrazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling (e.g., ), while employs potassium tert-butoxide in THF for carboxamide formation .

Agrochemicals with Trifluoromethyl/Chloro Motifs

- Saflufenacil (): A herbicide containing a pyrimidinyl-trifluoromethyl group. Its mode of action (protoporphyrinogen oxidase inhibition) differs from the target compound but shares reliance on halogenated aromatic systems for bioactivity .

Structural and Physicochemical Analysis

- Methoxy vs. Chloro Substituents: The target compound’s 3-methoxy group likely increases solubility (LogP reduction) compared to chloro analogs (e.g., 3b in , LogP ~3.5).

- Trifluoromethyl Impact : The CF3 group in all compared compounds enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrazole-carboxamide derivative?

Methodological Answer: Synthesis optimization requires attention to solvent choice, catalysts, and reaction time. For pyrazole derivatives, polar aprotic solvents like dimethylformamide (DMF) are often used to enhance reaction efficiency. Potassium carbonate (K₂CO₃) is a common base for deprotonation in nucleophilic substitution reactions, as seen in analogous carboxamide syntheses . Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating, particularly for pyrazole ring formation . Purity is typically monitored via HPLC or LC-MS, with column chromatography as the standard purification method.

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: A combination of techniques is essential:

- X-ray crystallography provides definitive proof of molecular geometry. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, leveraging high-resolution data to resolve bond lengths and angles .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and substituent positions. For example, the trifluoromethyl group’s ¹⁹F signal appears as a distinct quartet near −60 ppm .

- High-resolution mass spectrometry (HR-MS) validates molecular weight within 5 ppm error .

Q. What in vitro models are appropriate for preliminary biological activity screening?

Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are suitable for target-focused studies. For example, factor Xa inhibition assays using chromogenic substrates like S-2222 can quantify IC₅₀ values, as demonstrated in structurally related pyrazole carboxamides . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity. Dose-response curves should include at least six concentrations to ensure statistical robustness.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer: SAR requires systematic modification of substituents and pharmacophore analysis:

- Replace the 3-methoxy group with bulkier alkoxy groups to evaluate steric effects on receptor binding.

- Substitute the trifluoromethylphenyl moiety with halogenated or electron-withdrawing groups to modulate lipophilicity and π-π interactions .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins. For instance, docking into factor Xa’s S1/S4 pockets can explain selectivity over related serine proteases .

- Validate selectivity via counter-screening against off-target enzymes (e.g., thrombin or trypsin) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects. Mitigation strategies include:

- Molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility under physiological conditions.

- Free-energy perturbation (FEP) calculations to refine binding affinity predictions.

- Experimental validation via isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .

Q. How can synthetic challenges like regiochemical ambiguity in pyrazole formation be addressed?

Methodological Answer: Regiochemistry is controlled by the choice of starting materials and reaction conditions:

- Use HPLC-coupled NMR to track intermediate formation during cyclocondensation reactions.

- Employ DFT calculations (e.g., Gaussian 09) to predict the thermodynamic stability of regioisomers.

- Optimize catalysts: For example, CuI/1,10-phenanthroline systems enhance regioselectivity in Huisgen cycloadditions for triazole analogs .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) combined with:

- UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of the carboxamide group).

- Solid-state NMR to monitor crystallinity changes affecting stability .

- Forced degradation (acid/base/oxidative stress) to map vulnerable sites in the molecule .

Q. How can crystallographic data be leveraged to explain anomalous biological activity in enantiomeric forms?

Methodological Answer:

- Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or crystallization with chiral auxiliaries.

- Compare X-ray structures of enantiomers to identify differential interactions in the binding pocket. For example, the (S)-enantiomer of a related pyrazole-carboxamide showed 10-fold higher factor Xa inhibition due to optimal hydrogen bonding with Tyr228 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.